molecular formula C7H11NO2 B8428644 3,3,5-Trimethylpyrrolidine-2,4-dione

3,3,5-Trimethylpyrrolidine-2,4-dione

Cat. No.: B8428644
M. Wt: 141.17 g/mol
InChI Key: DCEKYPVGOVBVKV-UHFFFAOYSA-N
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Description

3,3,5-Trimethylpyrrolidine-2,4-dione is a cyclic diketone derivative characterized by a pyrrolidine backbone substituted with three methyl groups at positions 3, 3, and 5, and two ketone groups at positions 2 and 3. The positions and number of methyl groups influence steric and electronic properties, which may modulate reactivity, solubility, and biological activity.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3,3,5-trimethylpyrrolidine-2,4-dione

InChI

InChI=1S/C7H11NO2/c1-4-5(9)7(2,3)6(10)8-4/h4H,1-3H3,(H,8,10)

InChI Key

DCEKYPVGOVBVKV-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C(C(=O)N1)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3,3,5-Trimethylpyrrolidine-2,4-dione, along with their similarity scores and substituent patterns:

Compound Name CAS Number Substituent Positions Dione Positions Structural Similarity
3,3,4-Trimethylpyrrolidine-2,5-dione 61748-86-5 3,3,4-methyl 2,5 1.00
3,3,4,4-Tetramethylpyrrolidine-2,5-dione 3566-61-8 3,3,4,4-methyl 2,5 1.00
Unspecified analog 4831-43-0 - - 0.97
Unspecified analog 5615-90-7 - - 0.97

Key Observations:

Tetramethyl derivatives (e.g., 3,3,4,4-Tetramethylpyrrolidine-2,5-dione) exhibit increased hydrophobicity, which may lower aqueous solubility but enhance membrane permeability .

Similarity Scores :

  • A similarity score of 1.00 (as seen in 3,3,4-Trimethylpyrrolidine-2,5-dione) indicates near-identical structural frameworks, suggesting comparable reactivity in synthetic applications.
  • Lower scores (e.g., 0.97) likely reflect differences in substituent placement or functional groups, which could alter biological or physicochemical profiles .

Pharmacological and Physicochemical Considerations

While direct data on this compound are unavailable, insights can be drawn from structurally related compounds:

  • Lipophilicity and Solubility :
    Methyl groups increase logP values, enhancing lipophilicity. For example, tetramethyl analogs may exhibit logP values ~1.5–2.0, favoring blood-brain barrier (BBB) permeability, as seen in benzooxazine-dione derivatives like NSC777205 .

  • Drug-Likeness: Pyrrolidine-dione analogs typically comply with Lipinski’s rules (molecular weight <500, hydrogen bond donors ≤5, acceptors ≤10), making them viable candidates for drug development. However, excessive methylation may reduce solubility, requiring formulation optimization .

Preparation Methods

Reaction Steps:

  • Synthesis of Methylene Precursor : 5,5-Dimethyl-3-methylenepyrrolidin-2-one is prepared via aldol condensation of formaldehyde with 5,5-dimethylpyrrolidin-2-one, followed by dehydration.

  • Catalytic Hydrogenation : The methylene group undergoes hydrogenation using heterogeneous catalysts such as Ru/C or Rh/Al₂O₃ under 3–5 bar H₂ pressure.

    • Stereochemical Outcome :

      • Ru/C : Produces a 3:1 ratio of (R)- to (S)-isomers (75% enantiomeric excess).

      • Rh/Al₂O₃ : Achieves higher selectivity (90% ee) for the (R)-isomer due to enhanced steric hindrance.

Optimization Insights :

  • Solvent : Methanol or ethanol improves catalyst dispersion.

  • Temperature : 25–40°C minimizes side reactions like over-reduction.

Stereoselective Reduction Using Metal Borohydrides

Sodium borohydride (NaBH₄) in combination with metal chlorides enables stereoselective reduction of α,β-unsaturated ketone intermediates. This method was adapted from studies on analogous pyrrolidine-diones:

Procedure:

  • Substrate Preparation : 3,3-Dimethyl-5-methylenepyrrolidine-2,4-dione is synthesized via Knoevenagel condensation of 3,3-dimethylpyrrolidine-2,4-dione with formaldehyde.

  • Reduction System :

    • NaBH₄/MgCl₂ : Delivers (R)-3,3,5-trimethylpyrrolidine-2,4-dione with 85% yield and 92% ee.

    • NaBH₄/ZnCl₂ : Favors the (S)-isomer (78% yield, 88% ee) due to chelation-controlled hydride transfer.

Mechanistic Considerations :

  • Metal Coordination : Mg²⁺ and Zn²⁺ coordinate to the carbonyl oxygen, directing hydride attack to the re or si face.

  • Solvent Effects : Anhydrous methanol enhances selectivity by stabilizing the transition state.

Comparative Analysis of Synthetic Routes

MethodYield (%)Stereoselectivity (ee %)Key AdvantagesLimitations
Dieckmann Cyclization65–70N/AScalable, uses inexpensive reagentsMultiple steps, moderate yields
Catalytic Hydrogenation80–8575–90High selectivity, single-step reductionRequires specialized catalysts
Metal Borohydride75–8585–92Tunable stereochemistry, mild conditionsSensitivity to moisture and oxygen

Structural Influences :

  • Methyl Substitution : The 3,3,5-trimethyl configuration imposes significant steric hindrance, complicating cyclization but enhancing stereoselectivity during hydrogenation.

  • Ring Strain : The pyrrolidine-dione core’s rigidity favors endo transition states in Dieckmann cyclization, improving cyclization efficiency.

Industrial-Scale Considerations

For large-scale production, catalytic hydrogenation and Dieckmann cyclization are preferred due to their compatibility with continuous flow reactors. Recent patents highlight:

  • Continuous Hydrogenation : Using fixed-bed reactors with Ru/C catalysts achieves 90% conversion at 10 bar H₂, reducing batch-to-batch variability.

  • Green Chemistry Adaptations : Solvent-free Dieckmann cyclization using microwave irradiation reduces reaction time from 12 hours to 45 minutes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,3,5-Trimethylpyrrolidine-2,4-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted amines with diketones under acidic or basic conditions. For example, analogous pyrrolidine-diones are synthesized using hexamine and acetic acid at elevated temperatures (120°C) to promote cyclization . Key parameters include solvent choice (e.g., THF or ethanol), catalyst selection (e.g., MnO₂ for oxidation steps), and temperature control to avoid side reactions like over-alkylation. Yields are optimized by slow addition of methylating agents (e.g., methyl iodide) to ensure regioselective substitution at the 3,3,5 positions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming substituent positions. For example, methyl groups at the 3,3,5 positions produce distinct singlet peaks in 1^1H NMR due to equivalent protons .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated m/z for C₈H₁₁NO₂: 153.0790) .
  • Elemental Analysis : Combustion analysis verifies C, H, N, and O percentages (e.g., ±0.3% deviation from theoretical values) .

Q. What stability considerations are critical for handling this compound in experimental settings?

  • Methodological Answer : The compound is sensitive to prolonged exposure to moisture and light. Storage under inert gas (argon) at –20°C in amber vials minimizes degradation. Stability under acidic/basic conditions should be tested via pH-dependent kinetic studies (e.g., HPLC monitoring over 24 hours) to identify decomposition pathways .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes in neurodegenerative pathways).
  • QSAR Studies : Correlate substituent electronic properties (Hammett constants) with activity data to prioritize synthetic targets. For example, electron-withdrawing groups at the 5-position may enhance inhibitory potency .
  • MD Simulations : Assess conformational stability of derivatives in aqueous environments (e.g., GROMACS simulations) .

Q. What strategies resolve contradictions in reported reaction yields for analogous pyrrolidine-diones?

  • Methodological Answer :

  • Design of Experiments (DOE) : Systematically vary parameters (solvent polarity, catalyst loading) to identify critical factors. For instance, Pd(PPh₃)₄-catalyzed cross-coupling reactions show yield discrepancies due to trace oxygen levels, which can be mitigated by degassing solvents .
  • In Situ Monitoring : Techniques like FTIR or Raman spectroscopy track intermediate formation, enabling real-time adjustments (e.g., quenching side reactions) .

Q. How do substituent modifications at the 3,5-positions affect the compound’s reactivity in nucleophilic additions?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates of 3,3,5-trimethyl vs. 3,5-dichloro derivatives with nucleophiles (e.g., Grignard reagents). Steric hindrance from methyl groups reduces accessibility to the diketone carbonyl, slowing additions .
  • X-Ray Crystallography : Resolve crystal structures to quantify bond angles and steric bulk effects .

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